Telcagepant

Descripción general

Descripción

Telcagepant es un antagonista del receptor del péptido relacionado con el gen de la calcitonina que fue desarrollado por Merck & Co. para el tratamiento agudo y la prevención de la migraña . Se encontró que tenía una eficacia igual a la de otros tratamientos para la migraña como rizatriptán y zolmitriptán . su desarrollo se interrumpió debido a preocupaciones sobre la toxicidad hepática .

Aplicaciones Científicas De Investigación

Telcagepant se ha estudiado ampliamente por su potencial en el tratamiento de las migrañas . Ha mostrado ser prometedor en la reducción del dolor de la migraña al bloquear la unión del péptido relacionado con el gen de la calcitonina a sus receptores en el sistema nervioso central y periférico . Además, el this compound se ha investigado por sus efectos sobre la vasorelajación y los niveles de calcio intracelular en las arterias cerebrales medias de rata . Su mecanismo de acción único lo convierte en una herramienta valiosa en la investigación y el desarrollo del tratamiento de la migraña .

Mecanismo De Acción

Telcagepant funciona bloqueando la unión del péptido relacionado con el gen de la calcitonina a sus receptores en el sistema nervioso central y periférico . Esta inhibición previene la transmisión de las señales de dolor que provocan las cefaleas migrañosas . Los principales objetivos moleculares de this compound son el receptor de tipo 1 del péptido relacionado con el gen de la calcitonina y el propio péptido relacionado con el gen de la calcitonina .

Análisis Bioquímico

Biochemical Properties

Telcagepant interacts with the receptor for calcitonin gene-related peptide (CGRP), a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses . This compound blocks the binding of CGRP to these receptors .

Cellular Effects

This compound has been shown to inhibit CGRP-induced vasorelaxation and intracellular Ca2+ levels in the perfused and non-perfused isolated rat middle cerebral artery . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain . This inhibition is believed to prevent the transmission of pain signals that lead to migraine headaches .

Temporal Effects in Laboratory Settings

The half-life of this compound is reported to be between 5–8 hours

Dosage Effects in Animal Models

In preclinical animal models, this compound, when administered intravenously at a 1 mg/kg bolus, shows that its efficacy is time-dependent and linked with plasma levels . It exhibits linear pharmacokinetics across a range of 0.5-10 mg/kg when delivered intravenously to monkeys .

Metabolic Pathways

It is known that this compound is an antagonist of the receptor for CGRP, a primary neuropeptide involved in the pathophysiology of migraine .

Subcellular Localization

Given its role as a CGRP receptor antagonist, it is likely that it localizes to areas where these receptors are present, such as areas of the central and peripheral nervous system that are important for the transmission of migraine pain .

Métodos De Preparación

La síntesis de telcagepant implica varios pasos, comenzando con la preparación del intermedio de caprolactama (3R,6S)-3-amino-6-(2,3-difluorofenil)-1-(2,2,2-trifluoroetil)azepan-2-ona . Este intermedio se somete luego a varias reacciones, incluida la adición enantioselectiva 1,4 de nitrometano y la condensación de Doebner-Knoevenagel . La producción industrial de this compound requiere un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Telcagepant experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen hipoclorito de sodio, TEMPO y bromuro de sodio . Los principales productos formados a partir de estas reacciones incluyen varios intermedios que se procesan posteriormente para obtener el compuesto final .

Comparación Con Compuestos Similares

Propiedades

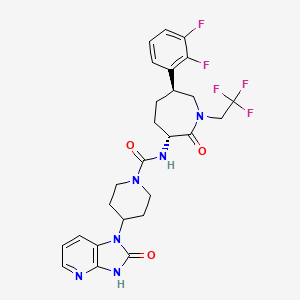

IUPAC Name |

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZXLJGHVKVIE-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F5N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999410 | |

| Record name | Telcagepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Telcagepant blocks the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain and thereby is believed to inhibit the transmission of pain signals that lead to migraine headaches. | |

| Record name | Telcagepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

781649-09-0 | |

| Record name | Telcagepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781649-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telcagepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781649090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telcagepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telcagepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELCAGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42O649ALL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)